molecular formula C12H21NO6S B13562178 1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid

1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid

Cat. No.: B13562178
M. Wt: 307.37 g/mol
InChI Key: FVJMISYRUMLKLV-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with tert-butoxycarbonyl and methanesulfonylmethyl groups

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsIndustrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonylmethyl group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The methanesulfonylmethyl group can participate in nucleophilic or electrophilic reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar compounds include:

1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylic acid stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H21NO6S

Molecular Weight

307.37 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(methylsulfonylmethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H21NO6S/c1-11(2,3)19-10(16)13-6-5-12(7-13,9(14)15)8-20(4,17)18/h5-8H2,1-4H3,(H,14,15)

InChI Key

FVJMISYRUMLKLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CS(=O)(=O)C)C(=O)O

Origin of Product

United States

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